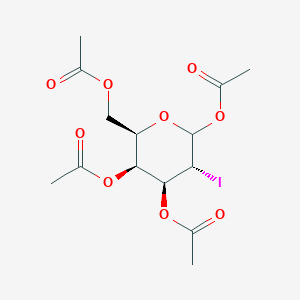

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is an organic compound derived from D-galactopyranose. This compound is characterized by the replacement of the hydroxy group at position 2 with an iodine atom and the acetylation of the hydroxy groups at positions 1, 3, 4, and 6. It is a white crystalline solid that is stable at room temperature and is primarily used in biochemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate typically involves the following steps:

Starting Material: D-galactose is used as the starting material.

Iodination: The hydroxy group at position 2 of D-galactose is replaced with an iodine atom using iodine and a suitable oxidizing agent.

Acetylation: The hydroxy groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Iodination: Large quantities of D-galactose are iodinated using industrial-grade iodine and oxidizing agents.

Bulk Acetylation: The acetylation step is carried out in large reactors with acetic anhydride and catalysts to ensure complete acetylation of the hydroxy groups.

Chemical Reactions Analysis

Types of Reactions

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at position 2 can be replaced by other nucleophiles such as azides or thiols.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Azide Substitution: Yields 2-azido-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.

Thiol Substitution: Yields 2-thio-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.

Hydrolysis: Yields D-galactopyranose, 2-deoxy-2-iodo-.

Scientific Research Applications

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.

Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.

Mechanism of Action

The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

2-Deoxy-D-galactopyranose: Lacks the iodine atom and acetyl groups, making it less reactive in substitution reactions.

2-Amino-2-deoxy-D-galactopyranose: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.

2-Azido-2-deoxy-D-galactopyranose: Similar in structure but with an azide group instead of an iodine atom, used in click chemistry reactions.

Uniqueness

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. Its acetylated hydroxy groups also provide protection during synthetic procedures, making it a valuable intermediate in complex carbohydrate synthesis.

Biological Activity

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate (CAS No. 141510-66-9) is a modified sugar compound with significant implications in biochemical research and potential therapeutic applications. This compound is characterized by its unique structural modifications that influence its biological activity, particularly in the context of glycosylation reactions and enzyme interactions.

- Molecular Formula : C₁₄H₁₉IO₉

- Molecular Weight : 458.2 g/mol

- Structure : The compound features a tetraacetate group and a deoxy-iodo substitution at the C-2 position of the galactopyranose ring, which enhances its reactivity in various chemical processes.

Enzyme Interactions

D-Galactopyranose derivatives are known to interact with various glycosyltransferases and glycoside hydrolases. The introduction of iodine at the C-2 position alters the electronic properties of the sugar, potentially affecting enzyme binding and catalysis. Research indicates that iodinated sugars can serve as mechanism-based inhibitors for certain glycosidases, impacting their activity and substrate specificity.

Key Findings:

- Glycosylation Reactions : Studies have shown that D-galactopyranose derivatives can participate in glycosylation reactions with high selectivity. The presence of the iodine atom can influence the stereochemistry of the resulting glycosides, which is crucial for their biological function .

- Inhibition of Glycoside Hydrolases : The compound has been evaluated for its inhibitory effects on enzymes such as α-glycosidases. Such inhibition is valuable in therapeutic contexts, particularly for managing conditions like diabetes where carbohydrate metabolism is disrupted .

Case Studies

- Inhibition Studies : A study published in Chemical Reviews demonstrated that iodinated sugars like D-Galactopyranose can effectively inhibit glycosidase enzymes through a mechanism involving covalent modification of the enzyme active site . This property was exploited to design selective inhibitors for therapeutic applications.

- Synthesis and Characterization : Research has detailed methods for synthesizing D-Galactopyranose derivatives, including the use of various protecting groups to facilitate selective reactions. For instance, the synthesis of polyfluorinated sugars has been explored as potential analogs for studying enzyme mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉IO₉ |

| Molecular Weight | 458.2 g/mol |

| CAS Number | 141510-66-9 |

| Synthesis Method | Acetylation and iodination |

| Biological Activity | Glycosylation inhibitor |

Properties

Molecular Formula |

C14H19IO9 |

|---|---|

Molecular Weight |

458.20 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |

InChI Key |

KXQRSYVDKIOQHJ-RQICVUQASA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.